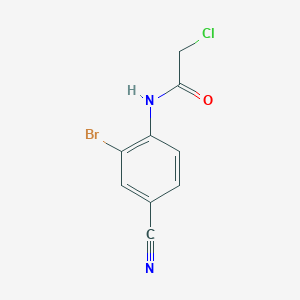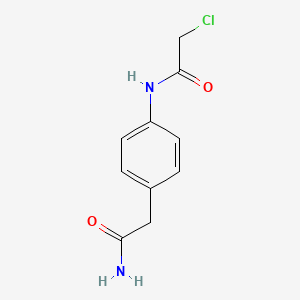![molecular formula C14H15N3O3S B7557592 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases.
Wirkmechanismus
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide works by inhibiting HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, which in turn alters gene expression and ultimately leads to cell cycle arrest and apoptosis in cancer cells. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide also affects non-histone proteins, including transcription factors and other signaling molecules, leading to a wide range of biological effects.
Biochemical and Physiological Effects
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to affect immune responses, inflammation, and neuronal activity. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide is its specificity for HDAC enzymes, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has limitations in terms of its potency and selectivity, which can affect its efficacy and potential side effects. Additionally, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
Future research on 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide should focus on improving its potency and selectivity, as well as investigating its potential use in combination with other cancer therapies. Additionally, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide should be further studied for its potential use in other diseases, such as inflammation and neurodegenerative disorders. New synthesis methods and purification techniques should also be developed to improve the availability of 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide for research purposes.
Conclusion
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment and other diseases. It works by inhibiting HDAC enzymes, leading to an increase in histone acetylation and ultimately inducing cell cycle arrest and apoptosis in cancer cells. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has a wide range of biological effects and has been investigated for its potential use in combination with other cancer therapies. Future research should focus on improving its potency and selectivity, as well as investigating its potential use in other diseases.
Synthesemethoden
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by amination with methylsulfonamide, and finally coupling with 3-aminophenylbenzoic acid. The final product is obtained after purification through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lung, breast, and colon cancer. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has also been investigated for its potential use in treating other diseases such as HIV, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-16-21(19,20)13-7-3-6-12(9-13)17-14(18)10-4-2-5-11(15)8-10/h2-9,16H,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBQRBJPYCAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)

![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)


![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)







![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)